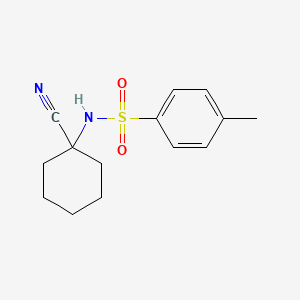

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKWBUMANLCJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-cyanocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The target compound’s structural analogs exhibit distinct receptor binding profiles due to variations in substituents:

- Key Findings: The cyanocyclohexyl group in the target compound enhances CB1 selectivity compared to the tetrahydro-pyran substituent in 9m, which shifts affinity toward the 18 kDa translocator protein (TSPO) . Minor structural changes (e.g., replacing cyclohexyl with ethyl) eliminate receptor binding activity, as seen in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide .

Physicochemical Properties

Substituents significantly influence lipophilicity, metabolic stability, and solubility:

- Crystalline derivatives like N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide exhibit low solubility due to strong C–H···O hydrogen-bonding networks in their solid-state structures .

Implications for Drug Design

- The 1-cyanocyclohexyl group optimizes CB1 receptor binding while maintaining metabolic stability, making it superior to bulkier (e.g., naphthyl) or polar (e.g., tetrahydro-pyran) substituents for CNS-targeted agents .

- Crystallographic data highlight the importance of substituent geometry; the chair conformation of the cyclohexyl ring in the target compound likely facilitates receptor interactions .

Biological Activity

N-(1-cyanocyclohexyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a cyanocyclohexyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Similar compounds have been shown to affect the ryanodine receptor (RyR) , which plays a crucial role in calcium signaling in muscle cells and is a target for developing novel insecticides. The compound may also act as an enzyme inhibitor, impacting various biochemical pathways.

Pharmacological Properties

Research indicates that sulfonamides, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, often used in treating bacterial infections.

- Anticancer Potential : Some studies suggest sulfonamide derivatives can inhibit tumor cell growth, indicating potential applications in cancer therapy .

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects .

Anticancer Activity

A study explored the anticancer effects of p-toluenesulfonamide (a related compound) using zebrafish as an in vivo model. The findings indicated that p-toluenesulfonamide demonstrated low toxicity while significantly affecting locomotor activity and vascular performance, suggesting potential therapeutic benefits with manageable side effects .

Enzyme Inhibition

Research on similar sulfonamide compounds has demonstrated their ability to bind to proteins critical for histone acetyltransferase activity, which could influence gene expression and cellular processes related to cancer progression . This highlights the potential of this compound in epigenetic regulation.

Types of Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form sulfonic acids.

- Reduction : Reduction reactions can convert the sulfonamide group into amines.

- Substitution : The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Stability and Decomposition

The compound's stability is influenced by environmental factors. Similar azo compounds have been shown to decompose through photochemical and thermal mechanisms, leading to the formation of reactive radicals that could participate in further chemical reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(1-cyanocyclohexyl)acetamide | Antimicrobial | Lacks the sulfonamide group |

| N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives | Potential enzyme inhibitors | Different structural framework |

| P-toluenesulfonamide | Anticancer, antimicrobial | Well-studied with established applications |

This compound is unique due to its specific structural features that allow it to interact distinctly with biological targets compared to other similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution. A primary sulfonamide (e.g., 4-methylbenzenesulfonamide) is deprotonated using a strong base like sodium hydride in DMF. The resulting sulfonamide anion reacts with 1-cyanocyclohexyl iodide or bromide under controlled conditions (room temperature, 3–6 hours). The product is isolated via precipitation in ice-water and purified by crystallization from methanol .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using thin-layer chromatography (TLC) or HPLC. Structural confirmation relies on spectroscopic techniques:

- NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl CH₂ groups at δ 1.2–2.0 ppm).

- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z = 307.1).

- Elemental Analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the 3D structure of N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide?

X-ray diffraction studies require attention to:

- Hydrogen bonding : The sulfonamide oxygen atoms (O1, O2) often form C–H···O interactions with adjacent molecules, creating layered networks (e.g., bond lengths ~3.2 Å, angles ~150°) .

- Ring conformations : The cyclohexyl group adopts a chair conformation (puckering amplitude Q ≈ 0.567 Å; θ ≈ 178.8°), with its plane inclined ~60° relative to the benzene ring .

- Refinement challenges : Hydrogen atoms are modeled using riding constraints (d(C–H) = 0.93–0.98 Å; Uiso = 1.2–1.5×Ueq of parent atoms). Disordered atoms require split-site modeling .

Q. How can researchers address contradictions in biological activity data for sulfonamide derivatives like this compound?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO) and concentrations.

- Strain specificity : Test across diverse microbial strains (e.g., E. coli, S. aureus) or enzyme isoforms.

- Assay interference : Include controls for non-specific binding (e.g., bovine serum albumin) and validate via orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding to enzymes like carbonic anhydrase. Key steps include:

- Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).

- Binding site analysis : Identify hydrophobic pockets (e.g., cyclohexyl group) and polar interactions (sulfonamide O atoms).

- Free energy calculations : Use MM-PBSA to estimate binding affinities .

Methodological Guidance

Q. How should researchers design experiments to probe the compound’s stability under varying pH conditions?

- Kinetic studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0–72 hours).

- Degradation products : Characterize by LC-MS; common pathways include hydrolysis of the cyanocyclohexyl group to carboxylic acid .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays?

- Scaffold modification : Introduce substituents (e.g., halogens) to the benzene ring to enhance steric or electronic complementarity.

- Competitive assays : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate target engagement .

Data Interpretation

Q. How can conflicting NMR signals (e.g., overlapping peaks) be resolved during structural elucidation?

- 2D NMR : Use HSQC to correlate <sup>1</sup>H and <sup>13</sup>C signals; NOESY to identify spatial proximities (e.g., cyclohexyl CH₂ to aromatic protons).

- Variable temperature NMR : Reduce signal broadening caused by conformational exchange .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Non-linear regression : Fit data to a four-parameter logistic model (IC50, Hill slope).

- Error propagation : Use bootstrap resampling to estimate confidence intervals for EC50 values .

Advanced Structural Analysis

Q. How does the electronic nature of the cyanocyclohexyl group influence the compound’s reactivity?

The electron-withdrawing cyano group stabilizes the sulfonamide’s negative charge via inductive effects, enhancing nucleophilicity. This impacts:

- Synthesis yields : Higher reactivity with electrophiles (e.g., alkyl halides).

- Hydrogen bonding : Strengthens interactions with enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.